molecular formula C15H14 B8562052 3,3-Diphenylpropene CAS No. 3542-14-1

3,3-Diphenylpropene

Cat. No.: B8562052
CAS No.: 3542-14-1
M. Wt: 194.27 g/mol
InChI Key: MUFTXXUPGWDJLU-UHFFFAOYSA-N
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Description

3,3-Diphenylpropene (C₁₅H₁₄, MW = 194.27 g/mol) is an aromatic alkene characterized by two phenyl groups attached to the third carbon of a propene chain. It is synthesized via hydrodeoxygenation of 1,3-diphenyl-propen-3-one, achieving 72.1% selectivity at 160°C . Alternative synthetic routes involve Wittig-type reactions using dimethyl sulfinyl anion, NaH, and triphenylmethylphosphonium bromide, yielding a mixture of this compound (65%), 1,1-diphenylpropene (10%), and diphenylacetaldehyde (25%) . The purified compound exhibits a melting point of 14.5–16°C and is naturally found in Dalbergia species, where it may contribute to bioactive properties .

Properties

CAS No.

3542-14-1

Molecular Formula

C15H14

Molecular Weight

194.27 g/mol

IUPAC Name

1-phenylprop-2-enylbenzene

InChI

InChI=1S/C15H14/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h2-12,15H,1H2

InChI Key

MUFTXXUPGWDJLU-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Key structural isomers of 3,3-diphenylpropene include 1,1-diphenylpropene and 1,2-diphenylpropene . Their differences in phenyl group positioning significantly influence steric and electronic properties:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Feature
This compound C₁₅H₁₄ 194.27 14.5–16 Phenyl groups on C3 of propene
1,1-Diphenylpropene C₁₅H₁₄ 194.27 42–50 Phenyl groups on C1 of propene
1,2-Diphenylpropene C₁₅H₁₄ 194.27 N/A Phenyl groups on C1 and C2 of propene

Key Observations :

  • Melting Points : The 3,3-isomer has a lower melting point than the 1,1-isomer, likely due to reduced symmetry and weaker crystal lattice interactions.
  • Synthetic Challenges : The 3,3-isomer requires meticulous purification (e.g., fractional crystallization) to achieve >90% isomeric purity , whereas 1,1- and 1,2-isomers are more readily isolated via Pd-catalyzed alkylation .
This compound :
  • Cross-Dehydrogenative Coupling (CDC) : Reacts with aldehydes/ketones under Cu catalysis via allylic cation intermediates, yielding products in 72–98% efficiency .
  • Azide Additions : Undergoes regioselective bromine azide (BrN₃) addition in polar solvents, with phenyl migration influenced by steric control .
1,1-Diphenylpropene :
  • Pd-Catalyzed Alkylation : Synthesized in PEG-400/H₂O systems with high selectivity .
  • Limited Migratory Tendency: Unlike the 3,3-isomer, phenyl migration is less prevalent in BrN₃ additions due to steric constraints .
1,2-Diphenylpropene :
  • Catalytic Applications : Used in asymmetric hydrogenation with Ir complexes, where substituent positions enhance catalyst selectivity .

Pharmacological and Industrial Relevance

  • This compound : Found in Dalbergia heartwood, it is associated with tumor-promotion inhibitory activity (IC₅₀ = 212–303 μmol/TPA) .

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